Product packaging for Benzylchlorodimethylsilane(Cat. No.:CAS No. 1833-31-4)

Benzylchlorodimethylsilane

Cat. No.: B156170
CAS No.: 1833-31-4
M. Wt: 184.74 g/mol
InChI Key: ABHNFDUSOVXXOA-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, characterized by the presence of carbon-silicon (C-Si) bonds, are a cornerstone of modern chemical science. wikipedia.orgrichsilicone.com These synthetic compounds, while sharing some similarities with conventional organic molecules, possess unique properties stemming from the nature of the C-Si bond, which is longer, weaker, and more polarized than a carbon-carbon bond. wikipedia.org This distinction renders the silicon atom susceptible to nucleophilic attack, a feature that chemists exploit for various transformations. wikipedia.org

In contemporary science, organosilicon compounds are indispensable. They serve as crucial synthetic intermediates, enabling the construction of complex organic molecules. Beyond the laboratory, their applications are vast and impactful, forming the basis for a wide range of commercial products. Silicones, which are polymers of siloxanes, are perhaps the most well-known, finding use as sealants, adhesives, coatings, and antifoamers. wikipedia.orgrichsilicone.com Their utility also extends to agriculture, where they are used as adjuvants with herbicides and fungicides. richsilicone.com The field continues to evolve, with ongoing research into novel structures like silenes (Si=C double bonds) and siloles (silacyclopentadienes), which exhibit interesting electronic properties. wikipedia.orgrichsilicone.com

Historical Context of Benzylchlorodimethylsilane Research

While specific historical documentation detailing the initial synthesis and research of this compound is not extensively publicized, its development is intrinsically linked to the broader history of organochlorosilanes. The genesis of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org Foundational work by Frederic S. Kipping in the early 20th century, utilizing Grignard reagents to form various alkyl and aryl silanes, laid the groundwork for the silicone industry. wikipedia.org

The major breakthrough that enabled large-scale production of organochlorosilane monomers was the "Direct Process," developed by Eugene G. Rochow around 1941. This process, involving the reaction of an alkyl chloride with a silicon-copper alloy, became the industrial standard. wikipedia.org The development of functionalized organosilicon compounds, such as this compound, followed as an extension of this foundational chemistry, driven by the need for specialized reagents in synthesis and materials science from the mid-20th century onwards.

Significance of this compound in Chemical Synthesis and Materials Science

This compound is a versatile bifunctional reagent that holds considerable significance in both chemical synthesis and materials science. Its structure, featuring a reactive chloro group and a benzyl (B1604629) moiety, allows for its incorporation into a diverse array of molecular architectures and materials.

In Chemical Synthesis:

Catalyst Preparation: It is used to prepare sophisticated catalysts, such as ferrocene-based mesoporous catalysts, which are effective in the oxidation of styrene (B11656).

Intermediate Synthesis: The compound serves as a key intermediate in multi-step organic syntheses. For instance, it reacts with 6-hept-1-yne and n-butyllithium to form a silyl (B83357) enyne, a precursor for creating silicon-substituted dienes through intramolecular cross-metathesis.

Protecting Group Chemistry: The benzyldimethylsilyl (BDMS) group can be used as a protecting group for alcohols, offering an alternative to other silyl ethers in complex molecule synthesis.

In Materials Science:

Polymer Modification: The compound is a crucial reagent in the synthesis of silane-modified polymers. These polymers are incorporated into advanced coatings and adhesives, where the silane (B1218182) functionality enhances durability, adhesion, and chemical resistance.

Surface Modification: It is employed to modify the surfaces of various materials, including glass and metals. This treatment improves the adhesion of coatings and is valuable in industries like electronics and automotive where strong, reliable bonding is critical.

Silane Coupling Agents: this compound functions as a silane coupling agent, effectively bridging the interface between organic polymers and inorganic materials. This action is fundamental to the manufacturing of high-performance composite materials.

Table 1: Selected Applications of this compound

Field Application Description
Chemical Synthesis Catalyst Preparation Used to prepare a ferrocene-based mesoporous catalyst for styrene oxidation.
Intermediate Synthesis Forms silyl enynes for use in intramolecular cross-metathesis reactions.
Reagent Employed in the synthesis of complex molecules like silylbissulfides.
Materials Science Polymer Modification Key reagent for silane-modified polymers used in high-performance coatings and adhesives.
Surface Modification Used to treat surfaces to improve adhesion properties in electronics and automotive applications.
Coupling Agent Acts as a bridge between organic and inorganic materials in composites.

Research Gaps and Future Directions in this compound Studies

Despite its utility, specific research dedicated exclusively to this compound is not as broad as for more common silylating agents. A noticeable research gap exists in the comprehensive exploration of its reaction kinetics and mechanistic pathways across a wider range of transformations. While its applications are known, detailed comparative studies against other silyl chlorides under various conditions could further delineate its unique advantages.

Future research is likely to advance in several promising directions:

Novel Catalytic Systems: Building on its use in catalyst preparation, future work could focus on designing more efficient and selective heterogeneous catalysts where the benzyl group influences the catalytic pocket or solubility.

Advanced Polymer Architectures: Research into the ring-opening polymerization of monomers containing the benzyldimethylsilyl group could lead to new classes of biodegradable and functional polyesters with tailored properties for biomedical applications.

Smart Materials: The integration of this compound into materials for sensors or responsive systems is an underexplored area. The benzyl group could be functionalized to respond to specific stimuli, creating "smart" surfaces or polymers.

Green Chemistry: Investigating more sustainable synthesis routes for this compound and its derivatives, potentially using biocatalysis or more energy-efficient processes, represents a significant future direction.

Physicochemical Properties of this compound

Table 2: Properties of this compound

Property Value
CAS Number 1833-31-4
Molecular Formula C₉H₁₃ClSi
Molecular Weight 184.74 g/mol
Appearance Colorless liquid
Boiling Point 101-103 °C at 18 mmHg
Density 1.018 g/mL at 25 °C

| Refractive Index (n20/D) | 1.511 |

Mentioned Compounds

Table 3: List of Chemical Compounds

Compound Name
This compound
Styrene
6-hept-1-yne
n-butyllithium
Silyl enyne
Ferrocene (B1249389)
Silylbissulfide
Carbon
Silicon
Silicone
Siloxane
Silene
Silole
Organochlorosilane
Alkyl chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClSi B156170 Benzylchlorodimethylsilane CAS No. 1833-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-chloro-dimethylsilane
Source PubChem
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InChI

InChI=1S/C9H13ClSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHNFDUSOVXXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062012
Record name Silane, chlorodimethyl(phenylmethyl)-
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Molecular Weight

184.74 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1833-31-4
Record name [(Chlorodimethylsilyl)methyl]benzene
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Record name Benzene, ((chlorodimethylsilyl)methyl)-
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Record name Benzene, [(chlorodimethylsilyl)methyl]-
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Record name Silane, chlorodimethyl(phenylmethyl)-
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Record name Benzylchlorodimethylsilane
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Synthetic Methodologies for Benzylchlorodimethylsilane and Its Derivatives

Established Synthetic Pathways for Benzylchlorodimethylsilane

Traditional methods for synthesizing this compound primarily rely on the reaction of organometallic reagents with suitable silicon-containing precursors.

Grignard Reagent-Mediated Synthesis of this compound

A cornerstone in organosilicon chemistry is the use of Grignard reagents (R-Mg-X). The synthesis of this compound can be achieved by reacting benzylmagnesium chloride with an excess of dichlorodimethylsilane (B41323). The Grignard reagent itself is prepared by reacting benzyl (B1604629) chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com

The fundamental reaction involves the insertion of a magnesium atom between the carbon and halogen atom of an organohalide. youtube.com This process transforms the electrophilic carbon of the benzyl halide into a highly nucleophilic carbon in the Grignard reagent, capable of attacking the electrophilic silicon atom in dichlorodimethylsilane. The excess of dichlorodimethylsilane is crucial to minimize the formation of the double-addition product, dibenzyldimethylsilane (B102276).

Reaction Scheme:

Formation of Grignard Reagent: C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl (in anhydrous ether)

Reaction with Dichlorodimethylsilane: C₆H₅CH₂MgCl + (CH₃)₂SiCl₂ → C₆H₅CH₂(CH₃)₂SiCl + MgCl₂

The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. youtube.com While chlorine and bromine are the most common halogens used for this type of reaction, iodine can also be effective. youtube.com

A patent describes a related preparation of o-chlorobenzyl magnesium chloride, highlighting the industrial applicability of Grignard reactions for creating specific benzyl-metal intermediates. google.com

Other Halosilane Precursor Reactions

This compound can also be synthesized from other halosilane precursors. A common strategy involves the reaction of a benzyl-metal reagent (like benzyllithium (B8763671) or a benzyl Grignard reagent) with a different halosilane. For instance, reacting benzylmagnesium chloride with dimethyldifluorosilane (B1585213) would theoretically yield this compound, although the reactivity and product distribution might differ.

Another approach involves the redistribution reaction between two different silanes. For example, a reaction between dibenzyldimethylsilane and dichlorodimethylsilane, often catalyzed by a Lewis acid like aluminum chloride, can produce this compound. rsc.org This equilibrium-driven process can be shifted towards the desired product by controlling the stoichiometry of the reactants.

Furthermore, methods for synthesizing related haloaminosilane compounds often involve reacting a halosilane with an amine. google.com This principle of nucleophilic substitution at the silicon center is fundamental and can be applied to various precursors, where a benzyl nucleophile displaces a halide or another leaving group on a dimethylsilane (B7800572) moiety.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes, with a strong emphasis on catalytic methods.

Catalytic Methods in Chlorosilane Formation

Catalytic processes offer significant advantages in terms of reaction conditions and selectivity. The catalytic hydrogenolysis of chlorosilanes to produce hydrosilanes is a developing field. chemrxiv.orgacs.org For instance, ruthenium and iridium pincer complexes have been shown to be effective catalysts for the hydrogenolysis of Si-Cl bonds. chemrxiv.orggoettingen-research-online.de While these methods primarily produce hydro(chloro)silanes, they represent key advancements in the catalytic manipulation of chlorosilanes. The selective catalytic chlorination of a hydrosilane, such as benzyldimethylsilane (B167491), could provide a direct route to this compound.

Another innovative approach involves the use of solid acid catalysts or ionic liquids for chlorosilane synthesis. google.com For example, a method for preparing monochlorosilane and dichlorosilane (B8785471) utilizes a reaction between silane (B1218182) (SiH₄) and hydrogen chloride (HCl) in the presence of a molecular sieve catalyst like ZSM-5. google.com This demonstrates the potential for gas-phase or heterogeneous catalytic systems in producing specific chlorosilanes with high yield and selectivity, which could be adapted for more complex substrates.

Borohydride-catalyzed redistribution reactions between hydrosilanes and chlorosilanes have also been reported as an efficient method for preparing hydrochlorosilanes, showcasing another avenue for catalytic synthesis in this class of compounds. rsc.org

Catalyst TypePrecursorsProduct TypeReference
Ruthenium ComplexChlorosilanes, H₂Hydrosilanes, Hydrochlorosilanes acs.orggoettingen-research-online.de
Iridium Pincer ComplexChlorosilanes, H₂Hydrosilanes, Hydrochlorosilanes chemrxiv.org
Molecular Sieve (ZSM-5)Silane, HClMonochlorosilane, Dichlorosilane google.com
Borohydrides (e.g., LiBH₄)Hydrosilane, ChlorosilaneHydrochlorosilanes rsc.org

Selective Silylation Techniques

Selective silylation is crucial in organic synthesis for the protection of functional groups. While often discussed in the context of protecting alcohols, the principles are relevant to the synthesis of specific organosilanes. researchgate.net The reaction of a benzyl nucleophile with a multifunctional silane requires careful control to achieve selective substitution.

The development of green and mild procedures for silylation, for example, using deep eutectic solvents (DES) like choline (B1196258) chloride/urea, highlights a move towards more sustainable chemical processes. researchgate.net Such solvent systems could potentially be employed in the synthesis of this compound to enhance reaction rates and simplify purification. The classical method for preparing silyl (B83357) ethers involves reacting halosilanes with nucleophiles, often in the presence of a base like triethylamine. researchgate.netresearchgate.net Applying this to the synthesis of this compound, one could envision a scenario where a benzyl alcohol derivative is first converted to an alkoxide and then reacted with dichlorodimethylsilane, with the selectivity controlled by reaction conditions.

Synthesis of this compound Derivatives

The reactivity of the Si-Cl bond in this compound makes it a valuable intermediate for the synthesis of a wide range of derivatives. The chlorine atom can be readily displaced by various nucleophiles.

Alkoxysilanes and Siloxanes: Reaction with alcohols (ROH) or water yields the corresponding benzyldimethylalkoxysilanes (C₆H₅CH₂(CH₃)₂SiOR) or the disiloxane (B77578) [ (C₆H₅CH₂(CH₃)₂Si)₂O ], respectively.

Aminosilanes: Reaction with primary or secondary amines (R₂NH) leads to the formation of benzyldimethylaminosilanes [ C₆H₅CH₂(CH₃)₂SiNR₂ ].

Hydrosilanes: Reduction of the Si-Cl bond using a reducing agent like lithium aluminum hydride (LiAlH₄) produces benzyldimethylsilane [ C₆H₅CH₂(CH₃)₂SiH ].

The benzyl group itself can also be pre-functionalized before the introduction of the chlorodimethylsilyl moiety. For instance, substituted benzyl halides can be used to prepare Grignard reagents, leading to derivatives with functional groups on the aromatic ring.

Stereoselective Synthesis of Chiral Silane Derivatives

The synthesis of chiral, silicon-stereogenic silanes has garnered significant attention due to their increasing importance in asymmetric synthesis, materials science, and medicinal chemistry. researchgate.net Achieving high stereoselectivity in the synthesis of derivatives from prochiral silanes like this compound is a significant synthetic challenge.

One successful strategy involves the use of chiral auxiliaries . A prochiral silane can be reacted with a chiral alcohol to form a diastereomeric mixture of alkoxysilanes. These diastereomers can often be separated by chromatography. Subsequent stereospecific substitution at the silicon center, for example with a Grignard reagent, followed by removal of the chiral auxiliary, can yield an enantiomerically enriched silane. A route for N,O-functionalized silicon-stereogenic organosilanes with excellent optical purity has been developed based on this principle. researchgate.net

Transition metal-catalyzed asymmetric synthesis represents another frontier. researchgate.net This approach involves the use of a chiral ligand complexed to a metal catalyst to control the stereochemical outcome of a reaction. For instance, asymmetric hydrosilylation of ketones or imines with a suitable hydrosilane derived from this compound can produce chiral silyl ethers or amines with high enantioselectivity. Significant progress has been made in constructing Si-stereogenic silanes through transition-metal-catalyzed C-H activation. researchgate.net

More recently, methods involving the diastereoselective ring-opening of cyclic siloxanes bearing a chiral auxiliary have been developed. researchgate.net Reaction of these cyclic precursors with Grignard reagents, followed by reduction, has been shown to produce chiral silanes with high enantiomeric excess. researchgate.net These strategies provide practical and scalable routes to enantiopure chiral ligands and other valuable silicon-containing compounds. nih.gov

Method Description Key Features Reference
Chiral AuxiliaryReaction with a chiral alcohol to form separable diastereomers, followed by stereospecific substitution.Relies on chromatographic separation of diastereomers. researchgate.net
Asymmetric CatalysisUse of a chiral transition metal catalyst to control stereochemistry during reactions like hydrosilylation or C-H activation.Offers high efficiency and enantioselectivity. researchgate.net
Diastereoselective Ring-OpeningRing-opening of a chiral cyclic siloxane precursor with an organometallic reagent.Can produce high enantiomeric excess. researchgate.net

Purification and Characterization Techniques in Silane Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization techniques to ensure the identity, purity, and stability of the final products.

Advanced Chromatographic Separations

Chromatography is an indispensable tool for the purification of silanes. Given that many organosilanes can be sensitive to hydrolysis, specialized techniques are often required.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of a variety of organosilane compounds. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the stationary phase material and optimizing the mobile phase composition (e.g., the percentage of acetonitrile (B52724) in water), efficient separation of the desired silane from starting materials, byproducts, and impurities can be achieved. researchgate.net

Gas chromatography (GC) is particularly suitable for the separation and purification of volatile and thermally stable chlorosilanes and their derivatives. google.com A method using a column with a nonpolar silicone oil stationary phase on a fluorinated hydrocarbon resin support has been shown to effectively separate components in silane-chlorosilane mixtures. google.com By connecting the GC outlet to a collection system, such as a cold trap, purified fractions of the target compounds can be isolated. google.com

For non-volatile derivatives or to remove specific impurities, solid-phase extraction (SPE) and scavenger resins are employed. silicycle.com These materials consist of a solid support (often silica (B1680970) gel) functionalized with groups that can selectively bind to certain impurities, such as excess reagents or metal catalysts from previous synthetic steps. The desired product passes through the cartridge while the impurities are retained, simplifying the purification process. silicycle.com

Technique Stationary Phase Principle Typical Application Reference
RP-HPLCNonpolar (e.g., C18-modified silica)Purification of a wide range of functionalized organosilane derivatives. researchgate.net
Gas Chromatography (GC)Nonpolar silicone oil on a solid supportSeparation and purification of volatile silanes and chlorosilanes. google.com
Solid-Phase Extraction (SPE)Functionalized silica with specific binding propertiesRemoval of specific impurities like catalysts or unreacted reagents. silicycle.com

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

A suite of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural analysis. ¹H NMR provides information about the number, connectivity, and chemical environment of protons. For a typical this compound derivative, one would expect to see signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons on the silicon atom. ¹³C NMR provides complementary information about the carbon skeleton. nih.gov²⁹Si NMR is also highly valuable, as the chemical shift is very sensitive to the nature of the substituents attached to the silicon atom.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. youtube.com Characteristic vibrational frequencies can confirm the presence of Si-C bonds, Si-O bonds in alkoxysilane derivatives, and the aromatic C-H and C=C bonds of the benzyl group. The disappearance of the Si-Cl stretch and the appearance of new bands can confirm the success of a substitution reaction.

UV-Visible (UV-Vis) Spectroscopy is used to study compounds containing chromophores. The benzyl group in this compound derivatives gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net Changes in the position and intensity of these bands can provide information about the electronic environment of the aromatic ring and its interaction with the silicon center or other substituents.

Technique Information Obtained Example Application for a Benzyl-Si(CH₃)₂-R Derivative Reference
¹H NMR Proton environment, connectivity, and integrationSignals for benzyl (aromatic, ~7 ppm), methylene (~2-3 ppm), and dimethylsilyl (~0 ppm) protons. nih.gov
¹³C NMR Carbon skeletonResonances for aromatic, methylene, and methyl carbons. nih.gov
IR Presence of functional groupsCharacteristic stretches for Ar-H, C-H, Si-C, and Si-R bonds. youtube.com
Mass Spec Molecular weight and fragmentation patternMolecular ion peak corresponding to the mass of the derivative; fragments from Si-C or C-C bond cleavage. youtube.com
UV-Vis Electronic transitions (chromophores)Absorption bands in the UV region (~260 nm) characteristic of the benzyl group. researchgate.net

Applications of Benzylchlorodimethylsilane in Advanced Materials Science

Polymer and Materials Science

In the realm of polymer and materials science, Benzylchlorodimethylsilane is an invaluable reagent for creating materials with tailored functionalities. chemimpex.com Its ability to introduce a benzyldimethylsilyl group into polymer structures or onto material surfaces facilitates the development of high-performance products. chemimpex.com

This compound is a key reagent in the synthesis of specialty polymers, which are designed for applications in harsh environments where exceptional heat resistance, chemical inertness, and mechanical strength are required. chemimpex.comsyensqo.com These polymers are utilized in demanding sectors such as aerospace, automotive, and electronics. syensqo.com The incorporation of the benzyldimethylsilyl group can enhance the compatibility of the polymer with various substrates and fillers. chemimpex.com

The compound is instrumental in producing silane-modified polymers for advanced coatings and adhesives. chemimpex.com By reacting this compound with polymer backbones containing suitable functional groups, the resulting materials exhibit significantly improved durability and chemical resistance. chemimpex.com This modification enhances the performance of coatings, making them more resistant to environmental degradation, and improves the bonding strength of adhesives and sealants, particularly in applications where strong adhesion between different material types is crucial. chemimpex.com

Table 1: Impact of this compound on Material Properties

Application AreaProperty EnhancedMechanism of Enhancement
Coatings & AdhesivesDurability, Chemical Resistance, AdhesionFormation of stable silane-modified polymers. chemimpex.com
High-Performance CompositesThermal Stability, Chemical Resistance, Mechanical StrengthCreation of robust siloxane networks and improved interfacial bonding. chemimpex.com

This compound is a documented starting material in the multi-step synthesis of α,ω-bisacylpolysilanes. nih.gov In one established pathway, this compound is used to prepare an intermediate dibenzyldisilane. nih.gov This process involves reacting the corresponding dichlorodisilane with a benzylmagnesium bromide, which can be prepared from benzyl (B1604629) chloride. Subsequent reactions, such as bromination followed by substitution, or alternative methods like the Corey-Seebach approach, are employed to yield the target α,ω-bisacylpolysilanes. nih.gov These compounds are of interest for their photochemical properties.

Table 2: Synthetic Pathways to α,ω-Bisacylpolysilanes

PathwayRole of Benzyl-containing PrecursorKey Reaction Steps
Pathway IUsed to form dibenzyldisilane intermediates.Reaction of dichlorodisilanes with benzylmagnesium bromide. nih.gov
Pathway II (Corey-Seebach)Not directly involved in this specific alternative route shown in the study.Reaction of lithiated 2-phenyl-1,3-dithiane (B1581651) with α,ω-dihalogenated polysilanes. nih.gov

This compound plays a crucial role as a silane (B1218182) coupling agent in the synthesis of organic-inorganic hybrid materials. chemimpex.comchemscene.com These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. The compound's reactive chloro group can bond to inorganic surfaces (like silica (B1680970) or metal oxides) that possess hydroxyl groups, while the organic benzyl group improves compatibility and miscibility with an organic polymer matrix. chemimpex.com This molecular-level linkage is essential for creating homogenous hybrid materials with enhanced properties for use in fields like electronics and catalysis. chemscene.comgoogle.com

Specialty Polymer Synthesis and Modification

Surface Modification and Interfacial Chemistry

The ability of this compound to alter the surface properties of materials is one of its most significant applications. chemimpex.com This process, known as silylation, involves the chemical reaction of the silane with a substrate to form a stable, covalent bond.

This surface modification is employed across various industries, including electronics and automotive, to improve the adhesion properties between different materials. chemimpex.com For instance, treating an inorganic substrate with this compound can render its surface more hydrophobic and more compatible with organic polymers or coatings. This enhancement of interfacial chemistry is critical for the reliability and performance of microelectronics, composite materials, and medical implants. chemimpex.comrsc.orgresearchgate.net The modification effectively reduces the number of surface hydroxyl groups, which can be a source of unwanted moisture absorption or poor adhesion to non-polar materials. researchgate.net

Improvement of Adhesion Properties

One of the principal applications of silane coupling agents like this compound is to improve adhesion at the interface between organic and inorganic materials. tcichemicals.com The mechanism involves the functional group 'X' (in this case, chlorine), which hydrolyzes in the presence of water or moisture to form a silanol (B1196071) (Si-OH) group. tcichemicals.com This silanol group can then form strong covalent bonds with the surface of inorganic materials, such as glass or silica. tcichemicals.comresearchgate.net

Simultaneously, the organic part of the molecule, the benzyl group, provides compatibility and can interact with an organic polymer matrix. tcichemicals.com This dual functionality creates a durable link at the interface, which is essential in the manufacturing of high-performance composite materials like glass-fiber reinforced plastics and laminating boards for printed circuit boards. tcichemicals.com The use of this compound is also noted in coating materials for organic-inorganic composite films to ensure good adhesion between the components. googleapis.com

Functionalization of Substrates for Diverse Applications

Beyond adhesion, this compound is extensively used to functionalize surfaces, thereby imparting new properties to the substrate. greyhoundchrom.com This surface modification is a key strategy in creating advanced materials for a wide range of uses. researchgate.net

A notable example is the functionalization of porous materials. In one study, the surface silanol groups in crystal-like periodic mesoporous phenylene-silica (PMO-Ph) were derivatized using this compound. researchgate.net The material was treated with the silane in toluene (B28343) at 80°C, resulting in the grafting of benzyldimethylsilyl groups onto the silica surface. researchgate.net This modification alters the surface chemistry of the porous material, which can then be used, for instance, as a specialized support in catalytic applications. researchgate.net

Another significant application is in the modification of biopolymers. This compound is listed among other halogenated alkyl silanes used to synthesize hydrophobic polysaccharides. google.com These compounds react with polymers like maltodextrin (B1146171) to form silyl (B83357) ether linkages, attaching the benzyldimethylsilyl group to the polysaccharide backbone. This process increases the hydrophobicity of the polymer, creating materials with enhanced degradation properties suitable for implantable and injectable medical devices. google.com

The table below summarizes key research findings on substrate functionalization using this compound.

SubstrateReagents/ConditionsResulting FunctionalizationApplicationSource(s)
Periodic Mesoporous Phenylene-Silica (PMO-Ph)Toluene, 80°C, 48hGrafted benzyldimethylsilyl groupsCatalyst support researchgate.net
α(1→4)glucopyranose polymer (e.g., Maltodextrin)Base catalyst (e.g., imidazole) in a solvent (e.g., methylene (B1212753) chloride)Pendent benzyldimethylsilyl groups via silyl ether linkageHydrophobic polymers for medical articles google.com

Catalysis and Catalytic Systems Development

This compound plays an important, albeit often indirect, role in the field of catalysis. It is primarily used as a molecular tool to construct or modify catalytic systems, particularly in the realm of heterogeneous catalysis.

Role as a Precursor for Organosilicon Catalysts

This compound acts as a precursor for creating specific functionalities within a larger catalytic system. Its reaction with a support material, such as silica, introduces the benzyldimethylsilyl group. While this group itself may not be the primary catalytic center, it modifies the support's surface properties or acts as an anchor for the actual catalytic species. For instance, after grafting benzyldimethylsilyl groups onto a mesoporous silica surface, the material can be further modified to immobilize a catalytically active species, leading to a complete heterogeneous catalyst. researchgate.net

Applications in Heterogeneous and Homogeneous Catalysis

The utility of this compound is clearly demonstrated in the development of heterogeneous catalysts. In a study on the oxidation of styrene (B11656), a periodic mesoporous organosilica (PMO) was first functionalized with benzyldimethylsilyl groups using this compound. researchgate.net This modified material was then further derivatized with ferrocene (B1249389) and used as a solid catalyst. researchgate.net

This heterogeneous catalyst was employed in the oxidation of styrene using hydrogen peroxide or tert-butylhydroperoxide as the oxidant, with benzaldehyde (B42025) being the main product. researchgate.net The solid catalyst can be recovered and reused, which is a key advantage of heterogeneous systems, although a decrease in activity was noted due to some metal leaching. researchgate.net

The table below details the findings from this catalytic application.

Catalyst SystemReactionOxidantKey ResultsSource(s)
Ferrocene-modified, this compound-grafted PMOStyrene OxidationHydrogen Peroxide (H₂O₂)34% yield of Benzaldehyde (83% selectivity) researchgate.net

While its role in heterogeneous catalysis is documented, specific examples of this compound being used to develop homogeneous catalysts are less common in the reviewed literature. Its primary function remains the modification of solid phases.

Development of Novel Silicon-Containing Building Blocks for Material Synthesis

This compound is a valuable reagent for synthetic chemists, serving as a starting point for the creation of more complex, silicon-containing molecules. These molecules, or building blocks, can then be used in the synthesis of specialized materials and compounds. acs.orgunipv.it

Its utility has been noted in the synthesis of complex organic molecules such as lycorine-type alkaloids and substituted phthalazines. sigmaaldrich.com In a documented synthesis, this compound was reacted with hexan-1-ol in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to produce a benzyldimethylsilyl ether, a stable building block for further chemical transformations. unipv.it

A more advanced application is in the stereospecific synthesis of chiral organosilicon compounds. In one report, a reaction with this compound was used to produce (–)-(S)-1-benzyl-1,1,2-trimethyl-2-(naphthalen-1-yl)-2-phenyldisilane, a complex silicon-stereogenic molecule. scribd.com This demonstrates the compound's role in creating highly specific and advanced molecular architectures. scribd.com

The table below presents examples of novel building blocks synthesized using this compound.

Reactant(s)Synthesized Building BlockPotential Application/SignificanceSource(s)
Hexan-1-ol, DBUBenzyldimethyl(hexyloxy)silaneProtected alcohol; stable synthetic intermediate unipv.it
Chiral silyl anion(–)-(S)-1-benzyl-1,1,2-trimethyl-2-(naphthalen-1-yl)-2-phenyldisilaneAdvanced chiral organosilicon synthesis scribd.com
α,ω-dichlorosilanes (in a multi-step synthesis)α,ω-bisacylpolysilanesPotential photoinitiators acs.org

Computational and Theoretical Studies of Benzylchlorodimethylsilane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and geometry of molecules. wisdomlib.org These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and other properties. youtube.com

Density Functional Theory (DFT) has become a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. longdom.orglongdom.org DFT is used to calculate the electronic structure of atoms and molecules, providing insights into their electronic properties. nih.gov For a molecule like benzylchlorodimethylsilane, DFT can be employed to determine a variety of properties. nih.gov

One of the primary applications of DFT is the optimization of the molecular geometry. researchgate.net This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, for example from X-ray crystallography, to validate the computational model. aun.edu.eg

DFT calculations also yield valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. epstem.net A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net This map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other molecules.

A hypothetical table of DFT-calculated properties for this compound is presented below.

Table 1: Calculated Properties of this compound using DFT

Property Calculated Value
Geometric Parameters
Si-Cl Bond Length 2.08 Å
Si-C (methyl) Bond Length 1.87 Å
Si-C (benzyl) Bond Length 1.89 Å
Cl-Si-C (methyl) Bond Angle 108.5°
Electronic Properties
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from the beginning" methods aim to provide highly accurate solutions to the Schrödinger equation. youtube.comwikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) theory can offer a higher level of accuracy for certain molecular properties. wikipedia.org

In the context of silane (B1218182) chemistry, ab initio methods have been instrumental in understanding the structure, bonding, and reactivity of silicon-containing compounds. acs.orgacs.org For instance, these methods have been used to investigate the decomposition of silane on silicon surfaces and to study the initial reactions in silane combustion. acs.orgaps.org

For this compound, ab initio calculations can be used to:

Accurately determine the molecular geometry and vibrational frequencies. acs.org

Calculate electron correlation energies for a more precise understanding of the electronic structure.

Investigate the nature of the silicon-chlorine bond and its susceptibility to cleavage.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides tools to model reaction pathways and identify the transition states that connect reactants to products. nih.govnih.gov This is particularly valuable for understanding the reactivity of this compound in various chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path that the reactants are likely to follow. The highest point along this path corresponds to the transition state, an unstable, high-energy species. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this type of analysis could be applied to study:

Hydrolysis: The reaction with water to form benzyl(dimethyl)silanol. Modeling this pathway would reveal the role of water molecules in the transition state and the energy barrier for the reaction.

Nucleophilic Substitution: Reactions with nucleophiles, such as alcohols or amines, to form new silicon-oxygen or silicon-nitrogen bonds. Transition state analysis can help to understand the factors that influence the rate and stereochemistry of these reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as a liquid or solution. techniques-ingenieur.fr MD simulations model the movement of atoms and molecules over time, based on the forces between them. uo.edu.cu

For this compound, MD simulations can provide insights into:

Solvation: How molecules of a solvent arrange themselves around a this compound molecule.

Aggregation: The tendency of this compound molecules to associate with each other in a non-polar solvent. uo.edu.cu

Interactions with Surfaces: How this compound interacts with a solid surface, which is relevant to its use as a surface modifying agent.

Recent advancements have led to dual-resolution MD approaches, which combine atomistic detail for the molecule of interest with a more simplified, coarse-grained model for the surrounding environment, offering a balance of accuracy and computational efficiency. nih.gov First-principles MD can also be used to study the properties of these systems in their molten state. ornl.gov

Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. epstem.net These predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, computational spectroscopy can be used to:

Predict NMR Chemical Shifts: Calculating the theoretical ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra.

Calculate Vibrational Frequencies: The theoretical IR spectrum can be calculated and compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. researchgate.net

Simulate UV-Vis Spectra: The electronic transitions that give rise to the UV-Vis spectrum can be calculated to predict the absorption maxima.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Wavenumber/Chemical Shift
IR Spectroscopy
Si-Cl Stretch ~470 cm⁻¹
Si-C Stretch ~700-800 cm⁻¹
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹
¹H NMR Spectroscopy
Si-CH₃ ~0.4 ppm
Si-CH₂-Ph ~2.2 ppm
Phenyl Protons ~7.2-7.4 ppm
¹³C NMR Spectroscopy
Si-CH₃ ~2 ppm
Si-CH₂-Ph ~25 ppm

In Silico Design of Novel this compound Derivatives

In silico (computer-aided) design is a powerful approach for discovering new molecules with desired properties. nih.govijpsjournal.com By using computational methods to predict the properties of virtual compounds, chemists can prioritize which molecules to synthesize and test in the lab, saving time and resources.

For this compound, in silico design could be used to:

Develop New Silylating Agents: By modifying the substituents on the silicon atom, it may be possible to design new silylating agents with enhanced reactivity, selectivity, or stability.

Create Novel Precursors for Materials: this compound can be a precursor to silicone polymers. Computational design could be used to explore how modifications to the molecular structure would affect the properties of the resulting polymer.

Design Biologically Active Molecules: While beyond the immediate scope of this article, it is worth noting that organosilicon compounds have shown promise in medicinal chemistry. nih.gov In silico methods could be used to design this compound derivatives with potential therapeutic applications.

This process often involves Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity or other properties. nih.gov

Conclusion and Future Perspectives

Summary of Key Academic Contributions of Benzylchlorodimethylsilane Research

This compound has established itself as a versatile and valuable reagent in the fields of organic chemistry and materials science. chemimpex.com Its unique molecular structure, featuring both a reactive chlorosilyl group and a stable benzyl (B1604629) substituent, has allowed for significant academic contributions, primarily centered on its role as a protecting group and as a key building block in the synthesis of complex molecules and functional materials.

One of the most significant academic contributions of this compound lies in its application as a protecting group for various functional groups in organic synthesis. wikipedia.org The benzyldimethylsilyl (BDMS) group offers a different level of stability and reactivity compared to other common silyl (B83357) ethers, enabling more complex multi-step syntheses. The benzyl group itself is a robust protecting group for alcohols and carboxylic acids. wikipedia.org

In the realm of synthetic chemistry, this compound serves as a crucial intermediate for the preparation of a variety of organosilicon compounds. chemimpex.com Its reactivity has been harnessed to create specialized catalysts and synthons for further chemical transformations. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com For instance, it is instrumental in preparing ferrocene-based mesoporous catalysts used in the oxidation of styrene (B11656). sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemicalbook.com It is also used in the synthesis of silyl enynes, which are precursors for creating silicon-substituted dienes through intramolecular cross-metathesis. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com

Furthermore, research has demonstrated the utility of this compound in materials science for surface modification and the synthesis of advanced polymers. chemimpex.com The introduction of the benzyldimethylsilyl moiety can enhance the thermal stability, chemical resistance, and adhesion properties of various materials. chemimpex.com This has been particularly beneficial in the development of high-performance coatings, adhesives, and sealants. chemimpex.com

A summary of key research findings is presented in the table below:

Research AreaApplication of this compoundResulting Product/Improvement
Organic SynthesisProtecting group for alcohols and amines. wikipedia.orgorganic-chemistry.orgStable protected intermediates for multi-step synthesis. wikipedia.org
CatalysisPreparation of a ferrocene-based catalyst. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemicalbook.comMesoporous catalyst for styrene oxidation. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemicalbook.com
Synthetic IntermediatesReaction with 6-hept-1-yne and n-butyllithium. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comSilyl enyne for intramolecular cross-metathesis. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com
Materials ScienceReagent for silane-modified polymers. chemimpex.comEnhanced durability and chemical resistance in coatings and adhesives. chemimpex.com
Surface ModificationTreatment of various material surfaces. chemimpex.comImproved adhesion properties for industrial applications. chemimpex.com

Identification of Remaining Challenges and Unexplored Avenues

Despite the established utility of this compound, several challenges and unexplored avenues remain in its research landscape. A primary challenge is associated with the conditions required for the deprotection of the benzyl group, which can be harsh. wikipedia.org While methods like catalytic hydrogenolysis are common, they are not always compatible with other functional groups that may be present in a complex molecule. commonorganicchemistry.com A significant area for future research would be the development of milder and more selective deprotection protocols for the benzyldimethylsilyl group.

The exploration of this compound in the synthesis of novel, functional materials is another area ripe for investigation. While its use in coatings and adhesives is known, its potential in advanced materials with tailored electronic, optical, or biomedical properties is largely untapped. chemimpex.com Future research could focus on incorporating this compound into the synthesis of stimuli-responsive polymers, self-healing materials, or as a component in organic electronics. ucl.ac.uk

The development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives also presents a challenge. scielo.br Current industrial processes may rely on starting materials and solvents that are not ideal from a green chemistry perspective. Research into greener reaction conditions, such as the use of biocompatible solvents like polyethylene (B3416737) glycol (PEG) or catalyst-free methods, could significantly enhance the compound's appeal. scielo.br

Furthermore, while this compound is used to create siloxane networks, a deeper understanding of the structure-property relationships in these materials is needed. chemimpex.com Systematic studies correlating the concentration and placement of the benzyldimethylsilyl group within a polymer matrix to its macroscopic properties would be highly valuable for designing next-generation materials. The integration of computational modeling and artificial intelligence could accelerate the discovery of new materials based on this compound by predicting their properties before synthesis. wordpress.com

Prognosis for the Impact of this compound in Future Chemical and Materials Science Research

The future impact of this compound in chemical and materials science is poised to be significant, driven by the increasing demand for high-performance and functional materials. usp.br As industries such as aerospace, electronics, and healthcare continue to require materials with specialized properties, the versatility of this compound as a building block will become even more critical. chemimpex.comusp.br

In the field of chemical synthesis, this compound will likely continue to be a valuable tool for organic chemists, particularly as the complexity of synthetic targets increases. The development of new catalytic systems and reaction methodologies involving this compound will expand its synthetic utility.

In materials science, the role of this compound is expected to expand beyond its current applications. Its ability to impart desirable properties such as thermal stability and hydrophobicity makes it a prime candidate for the development of advanced materials for energy storage, such as improved battery components, and for biomedical applications, including drug delivery systems and biocompatible coatings. chemimpex.comjimcarroll.comrsc.org The ongoing research into π-conjugated molecules and polymers for organic electronics could also find applications for this compound in creating novel functional materials. ucl.ac.uk

The push towards greater sustainability in the chemical industry will also shape the future research landscape for this compound. su.se Efforts to develop greener manufacturing processes and to incorporate this compound into the design of more durable and long-lasting products will be a key focus. The interdisciplinary nature of modern research, combining chemistry, physics, engineering, and biology, will undoubtedly uncover new and innovative applications for this compound, ensuring its continued relevance and impact in the years to come. wordpress.comusp.br

Q & A

Q. What are the standard protocols for synthesizing and purifying Benzylchlorodimethylsilane in laboratory settings?

this compound is typically synthesized via post-synthetic grafting of chlorosilane precursors onto silica-based materials, followed by derivatization of surface silanol groups. Purification often involves fractional distillation under reduced pressure (101–103°C at 18 mmHg) or column chromatography using inert solvents like hexane. Characterization is performed via transmission FT-IR spectroscopy to confirm silanol derivatization and nuclear magnetic resonance (NMR) to verify purity (>95%). Storage recommendations include inert atmospheres, corrosion-resistant containers, and temperatures below -20°C to prevent hydrolysis .

Q. How should this compound be handled and stored to ensure safety and stability?

The compound is corrosive and moisture-sensitive. Safety protocols mandate:

  • Personal protective equipment (PPE): Gloves (nitrile), goggles, and Type ABEK respirators.
  • Immediate eye irrigation with water for 15 minutes upon exposure .
  • Storage in ventilated, dry environments at -20°C in sealed, corrosion-resistant containers to prevent degradation . Toxicity Intravenous LD50 in mice is 56 mg/kg, requiring strict adherence to occupational exposure limits .

Advanced Research Questions

Q. How does this compound compare to other chlorosilanes (e.g., TBSCl) in protecting hydroxyl groups during complex organic syntheses?

this compound offers distinct steric and electronic properties due to its benzyl group, which enhances stability under acidic conditions compared to smaller analogs like TBSCl. However, its bulkiness may hinder reactivity in sterically crowded substrates. Methodological optimization involves:

  • Screening reaction temperatures (0–25°C) to balance reactivity and selectivity.
  • Using catalytic amounts of imidazole or pyridine to accelerate silylation .

Q. What strategies can resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?

Discrepancies in boiling points (e.g., 101–103°C vs. 73°C) may arise from impurities or measurement conditions. Researchers should:

  • Validate purity via gas chromatography (GC) or differential scanning calorimetry (DSC).
  • Replicate experiments under standardized conditions (e.g., 18 mmHg pressure) .

Q. How can this compound be structurally modified to enhance its catalytic efficiency in styrene oxidation reactions?

Functionalization strategies include:

  • Surface grafting onto mesoporous silicates to increase active sites.
  • Coordination with transition metals (e.g., Fe³⁺ clusters) to improve redox activity.
  • Characterization via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis to confirm structural integrity and surface area (>500 m²/g) .

Q. What analytical methods are critical for detecting trace impurities in this compound during quality control?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and inductively coupled plasma mass spectrometry (ICP-MS) are essential for detecting:

  • Residual chlorides (limit: <0.1%).
  • Heavy metals (e.g., Fe, Pb) from synthesis catalysts.
  • Moisture content via Karl Fischer titration (<50 ppm) .

Data Contradiction and Experimental Design

Q. How can researchers address conflicting toxicity profiles of this compound in murine models versus in vitro assays?

Discrepancies may stem from metabolic activation in vivo. Methodological adjustments include:

  • Conducting parallel in vitro (HEK293 cell viability assays) and in vivo (mouse LD50 retests) studies.
  • Analyzing metabolites via liquid chromatography-mass spectrometry (LC-MS) to identify toxic intermediates .

Q. What experimental designs mitigate hydrolysis risks during silylation reactions with this compound?

Hydrolysis can be minimized by:

  • Rigorous solvent drying (e.g., molecular sieves in THF or DCM).
  • Using anhydrous reaction conditions (argon atmosphere).
  • Quenching excess reagent with methanol followed by silica gel filtration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.